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Compound of Interest
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Cat. No.: B11934237

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of two promising targeted therapies, LY3537982 (LY6) and
TNO155, in the treatment of KRAS-mutant cancers. This analysis is based on publicly available
preclinical and clinical data.

The discovery of small molecules targeting the previously "undruggable” KRAS oncogene has
ushered in a new era of precision oncology. Among the most prevalent mutations is KRAS
G12C, a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal
cancer (CRC), and other solid tumors.[1] This guide focuses on two distinct therapeutic
strategies against KRAS-mutant cancers: the direct inhibition of the KRAS G12C mutant
protein by LY3537982, and the indirect modulation of RAS signaling through SHP2 inhibition by
TNO155.

Mechanism of Action

LY3537982 (LY6): A Direct KRAS G12C Inhibitor

LY3537982 is a potent and highly selective oral inhibitor that covalently binds to the cysteine
residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS
protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the
MAPK pathway and suppressing tumor cell growth.[2][3] Preclinical studies have demonstrated
its high potency, with a cellular IC50 of 3.35 nM for inhibiting KRAS G12C.[2][4]

TNO155: An Allosteric SHP2 Inhibitor
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TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of the SHP2 protein (Src
homology region 2 domain-containing phosphatase-2).[5] SHPZ2 is a non-receptor protein
tyrosine phosphatase that plays a crucial role in the activation of the RAS-MAPK signaling
pathway downstream of receptor tyrosine kinases (RTKSs).[6] By inhibiting SHP2, TNO155
prevents the dephosphorylation of key signaling molecules, leading to the suppression of RAS
activation and downstream signaling. This mechanism of action is not restricted to a specific
KRAS mutation and has the potential to be effective in a broader range of KRAS-mutant
tumors.[7][8] TNO155 has shown synergistic effects when combined with direct KRAS G12C
inhibitors by preventing the feedback reactivation of wild-type RAS isoforms.[7]

Preclinical Efficacy

Preclinical studies have demonstrated the anti-tumor activity of both LY3537982 and TNO155.

LY3537982 has shown potent and selective inhibition of KRAS G12C mutant cell lines and
dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of NSCLC,
ranging from significant tumor growth inhibition to complete regression.[2][4] Combination
studies in preclinical models have also shown robust tumor regression when LY3537982 is
combined with other agents.[2]

TNO155 has demonstrated efficacy in combination with various targeted therapies. In KRAS
G12C cancer cells, TNO155 effectively blocked the feedback activation of wild-type RAS
induced by KRAS G12C inhibitors, leading to enhanced efficacy.[7] It has also shown
synergistic effects with BRAF and MEK inhibitors in BRAF V600E colorectal cancer models and
combination benefits with CDK4/6 inhibitors in lung and colorectal cancer PDX models.[7]
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Parameter LY3537982

TNO155 Reference

Cellular IC50 (KRAS
G120C)

3.35 nM

Not Applicable (SHP2

inhibitor) (21141

Dose-dependent

. ) tumor growth
In Vivo Efficacy o
inhibition and
(Monotherapy) o
regression in NSCLC

PDX models

Limited monotherapy
efficacy in some

[2][°]
KRAS G12-mutant

tumors

Robust tumor
In Vivo Efficacy regression with other
agents in NSCLC

xenografts

(Combination)

Enhanced efficacy
with KRAS G12C,
BRAF, MEK, and

CDK4/6 inhibitors

[2]7]

Clinical Efficacy

Clinical trial data for both LY3537982 and TNO155 have shown promising, albeit early, results

in patients with KRAS-mutant cancers.

LY3537982 (from the LOXO-RAS-20001 study)

The phase 1 LOXO-RAS-20001 study evaluated LY3537982 as a monotherapy and in

combination.[1][10]

Monotherapy Data:
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_ Overall _

Patient Disease Control
Cancer Type . Response Rate Reference

Population Rate (DCR)

(ORR)

KRAS G12C
NSCLC o 38% 88% [1][10]

inhibitor-naive

Prior KRAS
NSCLC o 7% 64% [1][10]

G12C inhibitor
Colorectal

- 10% 90% [1][10]
Cancer
Pancreatic

- 42% 92% [1][10]
Cancer
Other Solid

- 52% 95% [1][10]
Tumors

Combination Therapy Data:
) Overall
o Patient
Cancer Type Combination . Response Rate = Reference
Population
(ORR)

+ KRAS G12C
NSCLC _ S 78% [1]

Pembrolizumab inhibitor-naive
Colorectal ]

+ Cetuximab - 45% [10]
Cancer

TNO155 (from various clinical trials)

TNO155 has been evaluated as a monotherapy and in combination with other targeted agents.

Monotherapy Data:

Initial clinical data for TNO155 monotherapy in a phase | study showed sensitivity in some
KRAS G12-mutant tumors, particularly KRAS G12C-mutant NSCLC, but no partial responses
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were observed.[9]

Combination Therapy Data:

The KontRASt-01 trial is evaluating TNO155 in combination with the KRAS G12C inhibitor
JDQ433.

] Overall Disease
o Patient
Cancer Type  Combination _ Response Control Rate  Reference
Population
Rate (ORR) (DCR)
Prior KRAS
NSCLC +JDQ433 Gl2C 33.3% 66.7% [11]
inhibitor

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of
findings.

Cell Viability Assay (for LY3537982)

o Cell Lines: A panel of cancer cell lines with KRAS G12C mutations, non-G12C KRAS
mutations, and wild-type KRAS.

o Treatment: Cells are treated with increasing concentrations of LY3537982 for a specified
period (e.g., 72 hours).

o Readout: Cell viability is assessed using a commercially available assay, such as CellTiter-
Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an
indicator of metabolically active cells.

e Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-
response data to a four-parameter logistic curve.[2]

In Vivo Tumor Growth Inhibition Study (for LY3537982)
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Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted
with patient-derived xenograft (PDX) tumors harboring the KRAS G12C mutation.

Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle
control or LY3537982 at various doses and schedules (e.g., once or twice daily oral
administration).

Measurements: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Body weight is also monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined
size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor
volume between the treated and control groups.[2]

Immunoblotting (for TNO155)

Objective: To assess the effect of TNO155 on downstream signaling pathways.

Procedure: KRAS G12C mutant cancer cells are pre-treated with DMSO or TNO155,
followed by treatment with a KRAS G12C inhibitor. Cell lysates are then collected at various
time points.

Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed
with antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and
total ERK to assess the inhibition of the MAPK pathway.[7][12]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: Simplified KRAS signaling pathway and points of intervention for LY3537982 and
TNO155.
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Caption: General experimental workflow for preclinical evaluation of targeted cancer therapies.

Conclusion

LY3537982 and TNO155 represent two distinct and promising approaches for the treatment of
KRAS-mutant cancers. LY3537982, as a direct and highly potent KRAS G12C inhibitor, has
demonstrated significant clinical activity, particularly in NSCLC. TNO155, through its indirect
mechanism of SHP2 inhibition, offers the potential for broader applicability across different
KRAS mutations and shows strong synergistic potential when combined with other targeted
therapies. The choice between these agents and their optimal use, whether as monotherapies
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or in combination, will depend on the specific cancer type, the mutational context, and the
results of ongoing and future clinical trials. This guide provides a foundational comparison to
aid researchers and clinicians in navigating this rapidly evolving therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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